molecular formula C15H24N2O3S B15181323 N-(2-Morpholinopropyl)ethanesulfonanilide CAS No. 94501-76-5

N-(2-Morpholinopropyl)ethanesulfonanilide

Cat. No.: B15181323
CAS No.: 94501-76-5
M. Wt: 312.4 g/mol
InChI Key: FUWUPDIJYVIPGW-UHFFFAOYSA-N
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Description

N-(2-Morpholinopropyl)ethanesulfonanilide is a chemical compound with the molecular formula C15H24N2O3S and a molecular weight of 312.43 g/mol It is known for its unique structure, which includes a morpholine ring, a propyl chain, and an ethanesulfonanilide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Morpholinopropyl)ethanesulfonanilide typically involves the reaction of morpholine with a suitable propylating agent, followed by the introduction of the ethanesulfonanilide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including purification through recrystallization or chromatography to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-Morpholinopropyl)ethanesulfonanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

    Catalysts: Triethylamine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-(2-Morpholinopropyl)ethanesulfonanilide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-Morpholinopropyl)ethanesulfonanilide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting protective effects on cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Morpholinopropyl)ethanesulfonanilide is unique due to its specific structure, which combines the properties of morpholine, propyl, and ethanesulfonanilide groups. This unique combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .

Properties

CAS No.

94501-76-5

Molecular Formula

C15H24N2O3S

Molecular Weight

312.4 g/mol

IUPAC Name

N-(2-morpholin-4-ylpropyl)-N-phenylethanesulfonamide

InChI

InChI=1S/C15H24N2O3S/c1-3-21(18,19)17(15-7-5-4-6-8-15)13-14(2)16-9-11-20-12-10-16/h4-8,14H,3,9-13H2,1-2H3

InChI Key

FUWUPDIJYVIPGW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N(CC(C)N1CCOCC1)C2=CC=CC=C2

Origin of Product

United States

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